molecular formula C7H14ClN B1268068 8-Azabicyclo[3.2.1]octane hydrochloride CAS No. 6760-99-2

8-Azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1268068
CAS RN: 6760-99-2
M. Wt: 147.64 g/mol
InChI Key: VAINBTSWOOHLOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octane derivatives involves innovative methodologies to construct the bicyclic skeleton efficiently. For instance, Singh et al. (2007) describe a simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid, highlighting a methodology that uses amide activation followed by reduction and cyclization steps [Singh et al., 2007]. Similarly, Casabona, Jiménez, and Cativiela (2007) developed a straightforward synthesis for 8-azabicyclo[3.2.1]octane-1-carboxylic acid, showcasing a method utilizing readily available materials and simple transformations [Casabona et al., 2007].

Molecular Structure Analysis

The molecular structure of 8-azabicyclo[3.2.1]octane derivatives has been extensively studied, revealing insights into their conformational preferences and stereochemical outcomes. The synthesis and structural analysis of various esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol highlight the importance of stereochemistry in determining the biological activity of these compounds [Izquierdo et al., 1991].

Chemical Reactions and Properties

The reactivity of 8-azabicyclo[3.2.1]octane derivatives under various chemical conditions has been explored to extend their utility in synthetic chemistry. Yuan et al. (2023) reported a novel method to assemble 8-azabicyclo[3,2,1]octanes using oxidopyridinium ions and maleimides, demonstrating good yields and functional group tolerance [Yuan et al., 2023].

Physical Properties Analysis

The physical properties of 8-azabicyclo[3.2.1]octane derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry and materials science. These properties are determined by the compound's molecular structure and can significantly influence its chemical reactivity and biological activity.

Chemical Properties Analysis

The chemical properties of 8-azabicyclo[3.2.1]octane derivatives, including acidity, basicity, and reactivity towards various reagents, have been studied to understand their potential as intermediates in organic synthesis. For example, the work by Jo et al. (2018) on the construction of 8-azabicyclo[3.2.1]octanes via sequential oxidative Mannich reactions showcases the versatility of these compounds in organic synthesis [Jo et al., 2018].

Scientific Research Applications

Application in the Synthesis of Tropane Alkaloids

  • Summary of the Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
  • Methods of Application or Experimental Procedures : Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
  • Results or Outcomes : This methodology has been used in the synthesis of tropane alkaloids, a group of secondary metabolites produced by numerous plant species. These compounds have been tested as potential therapeutics, mainly related to the treatment of neurological and psychiatric diseases such as Parkinson’s, depression, schizophrenia, or panic disorder .

Asymmetric 1,3-Dipolar Cycloadditions

  • Summary of the Application : The compound has been used in the enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .
  • Methods of Application or Experimental Procedures : This process involves the use of a rhodium (II) complex/chiral Lewis acid binary system. The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .
  • Results or Outcomes : A switch of exo/endo-selectivity was observed depending on the diazo substrates .

Raw Material and Intermediate in Various Fields

  • Summary of the Application : 8-Azabicyclo[3.2.1]octane hydrochloride is employed as an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis, agrochemical, pharmaceutical, or dyestuff being produced .
  • Results or Outcomes : The outcomes would also depend on the specific application, but in general, the use of 8-Azabicyclo[3.2.1]octane hydrochloride as a raw material or intermediate can facilitate the production of various organic compounds, agrochemicals, pharmaceuticals, and dyestuffs .

Safety And Hazards

8-Azabicyclo[3.2.1]octane hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in this compound and its potential applications.

properties

IUPAC Name

8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6-4-5-7(3-1)8-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAINBTSWOOHLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334906
Record name 8-azabicyclo[3.2.1]octane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azabicyclo[3.2.1]octane hydrochloride

CAS RN

6760-99-2
Record name 8-azabicyclo[3.2.1]octane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-azabicyclo[3.2.1]octane hydrochloride
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Synthesis routes and methods I

Procedure details

A mixture of tropane (900 mg), 1-chloroethyl chloroformate (1 ml), and toluene (20 ml) was heated and refluxed for 6 hours. After that, methanol (10 ml) was added to the reaction solution, and further refluxed for 4 hours. The solvent was distilled to yield the title compound (850 mg).
Name
tropane
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an oven-dried, 100-mL, round-bottomed flask was added tropane (2.5 g, 19.96 mmol) followed by toluene (20 mL), and a-chloro-ethyl chloroformate (3.2 mL, 30 mmol). The flask was purged with N2 and the mixture was heated at 120° C. for 16 h. The reaction was allowed to cool to room temperature and the solvent was evaporated in vacuo. The resulting residue was dissolved in MeOH (20 mL) and heated to reflux at 85° C. for 3 h. The solvent was evaporated in vacuo and the product dried under vacuum to give 2.90 g (98% yield) of a light brown solid. MS m/z: 112.0 (M+1). 1H NMR (DMSO-d6; 400 MHz): d 1.64 (m, 4), 1.95 (m, 6), 3.92, (s, 2), 9.24 (br d, 2, J=7.3).
Name
tropane
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
98%

Synthesis routes and methods III

Procedure details

Tropane (11.0 mL, 7.44 mmol) was dissolved in toluene (10 mL), chloroethyl carbonate (2.2 mL, 23 mmol) was added slowly, and the mixture stirred at 80° C. for 24 hours. Distilled water was added to the reaction mixture, and the mixture extracted with ethyl acetate. The organic phase was dried and concentrated by anhydrous magnesium sulfate. The obtained oily residue was dissolved in concentrated hydrochloric acid (10 mL), and heated with stirring at 100° C. for 2 hours. The solvent was distilled off under reduced pressure, toluene was added to the residue, and the mixture distilled under reduced pressure to obtain the target substance (820 mg, 72%) as a colorless solid.
Name
Tropane
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
chloroethyl carbonate
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
8-Azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
8-Azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
8-Azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
8-Azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
8-Azabicyclo[3.2.1]octane hydrochloride

Citations

For This Compound
34
Citations
DJ Triggle, YW Kwon, P Abraham, MA Rahman… - Pharmaceutical …, 1992 - Springer
Radioligand binding affinities of seven muscarinic receptor ligands which possess an oxadiazole ring side chain have been determined in rat heart, rat brain, and m 1 - or m 3 -…
Number of citations: 8 link.springer.com
D Rageot, T Bohnacker, A Melone… - Journal of Medicinal …, 2018 - ACS Publications
Mechanistic target of rapamycin (mTOR) promotes cell proliferation, growth, and survival and is overactivated in many tumors and central nervous system disorders. PQR620 (3) is a …
Number of citations: 68 pubs.acs.org
W Zhang, S Jiao, M Zhao, C Xu, Z Yang… - The Journal of …, 2023 - ACS Publications
Organic–inorganic hybrid materials are highly versatile and can be easily modified, allowing for the deliberate construction of multifunctional ferroelectrics. In particular, the combination …
Number of citations: 0 pubs.acs.org
M Suzuki, Y Ohuchi, H Asanuma, T Kaneko… - Chemical and …, 2001 - jstage.jst.go.jp
A series of 8-substituted N-(endo-8-azabicyclo [3.2. 1] oct-3-yl)-1-isopropyl-2-oxo-1, 2-dihydro-3-quinolinecarboxamides were synthesized. The 5-HT4 receptor agonistic activity was …
Number of citations: 23 www.jstage.jst.go.jp
DB Repke, DR Artis, JT Nelson… - The Journal of Organic …, 1994 - ACS Publications
The syntheses of several JV-methyltropan-3-ylindoles, designed as congeners of ibogaine, are described. The synthetic approach to N-methyltropan-3-yl-2-indole revealed that the …
Number of citations: 57 pubs.acs.org
Z Zeng, J Zhang, M Jia, B Wu, X Cai… - … Process Research & …, 2022 - ACS Publications
An effort toward the synthesis and process development of the orexin receptor antagonist YZJ-1139(1) was described in this article. YZJ-1139(1) contains the azabicyclic nortropane …
Number of citations: 3 pubs.acs.org
L Zhang, MA Brodney, J Candler… - Journal of medicinal …, 2011 - ACS Publications
A novel series of mGluR2 positive allosteric modulators (PAMs), 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines, is herein disclosed. Structure−activity relationship studies …
Number of citations: 41 pubs.acs.org
A Pal, S Gori, S Yoo, AG Thomas, Y Wu… - Journal of medicinal …, 2022 - ACS Publications
Extracellular vesicles (EVs) can carry pathological cargo and play an active role in disease progression. Neutral sphingomyelinase-2 (nSMase2) is a critical regulator of EV biogenesis, …
Number of citations: 3 pubs.acs.org
V Berdini, MC Cesta, R Curti, G D'Anniballe, N Di Bello… - Tetrahedron, 2002 - Elsevier
New, extended applications of a modified palladium catalysed reductive amination procedure are described; a mechanistic hypothesis alternative to the common imine pathway is …
Number of citations: 57 www.sciencedirect.com
RJ Perner, S DiDomenico, JR Koenig… - Journal of medicinal …, 2007 - ACS Publications
The synthesis and structure−activity relationship of 1-(aryl)-3-(4-(amino)benzyl)urea transient receptor potential vanilloid 1 (TRPV1) antagonists are described. A variety of cyclic amine …
Number of citations: 32 pubs.acs.org

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